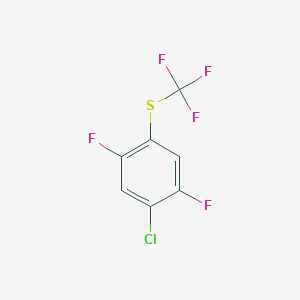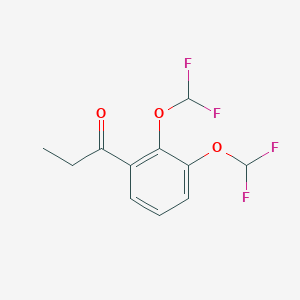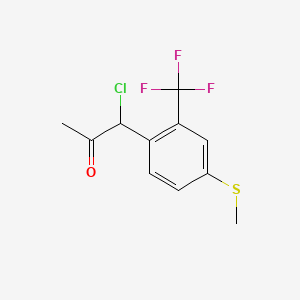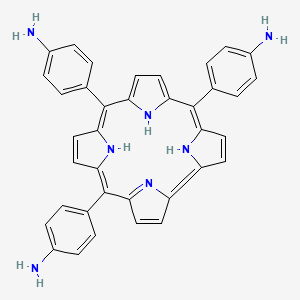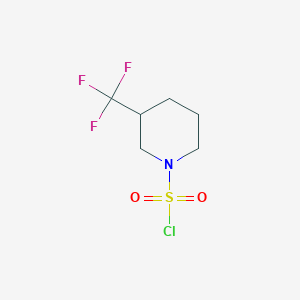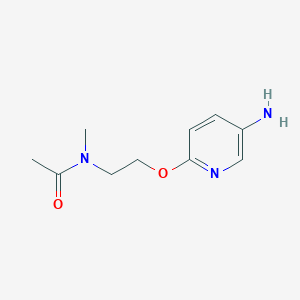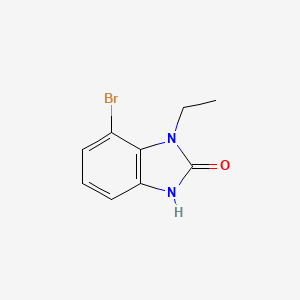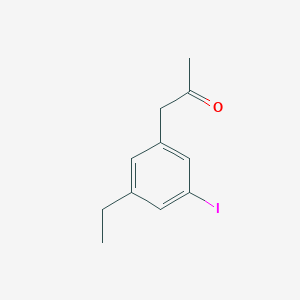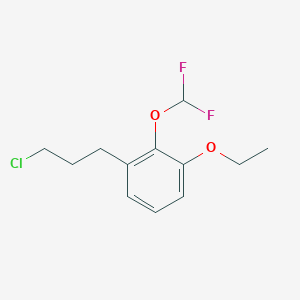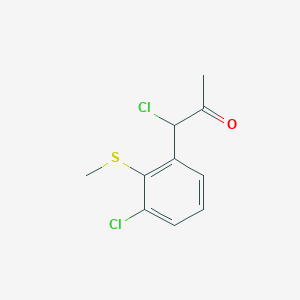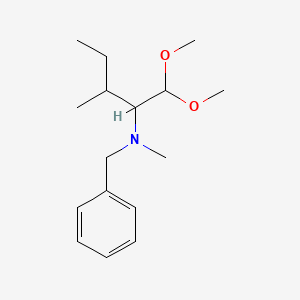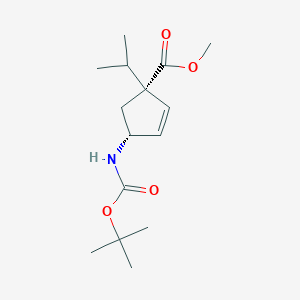
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate is a chemical compound known for its unique structural properties and reactivity. It is primarily used in synthetic organic chemistry and medicinal chemistry due to its ability to act as a building block for more complex molecules. The compound features a cyclopentene ring with an isopropyl group and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available N-Boc-(−)-amino acid methyl ester.
Reaction Conditions: The compound is synthesized through controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase.
Industrial Production: Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Analyse Chemischer Reaktionen
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl group can be substituted under basic conditions to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include organic solvents like methylene chloride and bases such as n-BuLi.
Major Products: The major products formed from these reactions include various bioactive molecules, particularly enzyme inhibitors targeting E1 activating enzymes.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate has several scientific research applications:
Chemistry: It serves as a fundamental building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors that regulate cell proliferation.
Wirkmechanismus
The mechanism of action of (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate involves its interaction with molecular targets such as E1 activating enzymes. These enzymes play a crucial role in regulating cell proliferation, and the compound’s unique cyclopentene structure enhances its bioavailability and facilitates functionalization.
Vergleich Mit ähnlichen Verbindungen
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate: This compound also features a tert-butoxycarbonyl-protected amino group and is used in similar applications.
tert-Butyl (4-aminocyclohexyl)carbamate: Another compound with a tert-butoxycarbonyl group, used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific structural properties, which enhance its reactivity and versatility in various chemical and medicinal applications.
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h7-8,10-11H,9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1 |
InChI-Schlüssel |
RLZMMJZCRLNHGF-XHDPSFHLSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



